Cas no 1261815-25-1 (4,2',4',5'-Tetrachlorobiphenyl-2-ethanone)

4,2',4',5'-Tetrachlorobiphenyl-2-ethanone 化学的及び物理的性質

名前と識別子

-

- 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone

-

- インチ: 1S/C14H8Cl4O/c15-9-1-2-10(8(5-9)3-4-19)11-6-13(17)14(18)7-12(11)16/h1-2,4-7H,3H2

- InChIKey: LUQKQIPNZCJRQI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1C=CC(=CC=1CC=O)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 312

- 疎水性パラメータ計算基準値(XlogP): 6.1

- トポロジー分子極性表面積: 17.1

4,2',4',5'-Tetrachlorobiphenyl-2-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003886-500mg |

4,2',4',5'-Tetrachlorobiphenyl-2-ethanone |

1261815-25-1 | 97% | 500mg |

863.90 USD | 2021-07-05 | |

| Alichem | A011003886-250mg |

4,2',4',5'-Tetrachlorobiphenyl-2-ethanone |

1261815-25-1 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A011003886-1g |

4,2',4',5'-Tetrachlorobiphenyl-2-ethanone |

1261815-25-1 | 97% | 1g |

1,579.40 USD | 2021-07-05 |

4,2',4',5'-Tetrachlorobiphenyl-2-ethanone 関連文献

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

4,2',4',5'-Tetrachlorobiphenyl-2-ethanoneに関する追加情報

4,2',4',5'-Tetrachlorobiphenyl-2-ethanone (CAS No. 1261815-25-1): An Overview

4,2',4',5'-Tetrachlorobiphenyl-2-ethanone (CAS No. 1261815-25-1) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its unique structure and properties, has been the subject of numerous studies aimed at understanding its potential applications and biological activities.

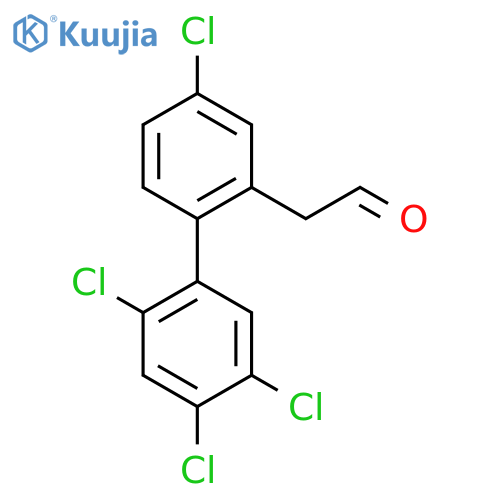

The chemical structure of 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone consists of a biphenyl core with four chlorine atoms and an ethanone group. The presence of multiple chlorine atoms imparts significant stability and resistance to degradation, making it an interesting candidate for various chemical and biological investigations. The ethanone group, on the other hand, provides a reactive site that can participate in a variety of chemical reactions, further expanding its utility in synthetic chemistry.

Recent research has focused on the potential biological activities of 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone. Studies have shown that this compound exhibits notable cytotoxic effects against certain cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone demonstrated significant inhibition of proliferation in human breast cancer cells (MCF-7) and human colon cancer cells (HCT-116). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

In addition to its potential anticancer properties, 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone has also been investigated for its anti-inflammatory effects. A study conducted by researchers at the University of California, Los Angeles (UCLA) found that this compound effectively reduced inflammation in murine models of inflammatory diseases. The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

The environmental impact of 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone has also been a topic of interest. Due to its stability and resistance to degradation, there are concerns about its persistence in the environment. However, recent studies have shown that under certain conditions, such as exposure to UV light or microbial degradation, this compound can be broken down into less harmful byproducts. This finding is crucial for assessing the long-term environmental safety of compounds with similar structures.

In the realm of synthetic chemistry, 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone has been used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel pharmaceuticals and materials. For example, researchers at the University of Oxford have utilized this compound as a key intermediate in the synthesis of new antiviral agents targeting RNA viruses such as influenza and SARS-CoV-2.

The safety profile of 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone is another important aspect that has been extensively studied. Toxicological assessments have indicated that while this compound can exhibit cytotoxic effects at high concentrations, it is generally considered safe for use in controlled laboratory settings when proper safety protocols are followed. However, ongoing research is necessary to fully understand its long-term effects on human health and the environment.

In conclusion, 4,2',4',5'-Tetrachlorobiphenyl-2-ethanone (CAS No. 1261815-25-1) is a multifaceted compound with potential applications in various fields including cancer therapy, anti-inflammatory treatments, and synthetic chemistry. Ongoing research continues to uncover new insights into its properties and biological activities, highlighting its significance in both academic and industrial contexts.

1261815-25-1 (4,2',4',5'-Tetrachlorobiphenyl-2-ethanone) 関連製品

- 5002-15-3(Ethyl 6-(4-biphenyl)-6-oxohexanoate)

- 1804721-97-8(2-Amino-6-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetonitrile)

- 35265-86-2(2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine)

- 663170-09-0(methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate)

- 1882-77-5(6-Hydroxy-2-methylquinazolin-4(3H)-one)

- 35645-04-6(Formamide-N,N-d2)

- 1807235-77-3(Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate)

- 1803859-93-9(4-Bromo-2-(methylthio)benzo[d]oxazole)

- 1539106-46-1(1-(furan-2-yl)-2-(pyrrolidin-2-yl)propan-1-one)

- 118449-37-9(7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)